(OXOLAN-2-YL)METHYL 4-(6-CHLORO-4-OXO-4H-CHROMEN-3-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Description
The compound (Oxolan-2-yl)methyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate features a hexahydroquinoline core with two ketone groups (at positions 4 and 5), a 6-chloro-4-oxo-4H-chromen-3-yl substituent at position 4, and a (oxolan-2-yl)methyl ester at position 2.
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-(6-chloro-4-oxochromen-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClNO6/c1-14-22(26(32)35-12-16-5-4-8-33-16)23(24-19(29-14)10-27(2,3)11-20(24)30)18-13-34-21-7-6-15(28)9-17(21)25(18)31/h6-7,9,13,16,23,29H,4-5,8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNARLUTKLOSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=COC4=C(C3=O)C=C(C=C4)Cl)C(=O)OCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(OXOLAN-2-YL)METHYL 4-(6-CHLORO-4-OXO-4H-CHROMEN-3-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE” typically involves multi-step organic reactions. The key steps may include:
- Formation of the oxolane ring through cyclization reactions.
- Synthesis of the chromenone moiety via condensation reactions.
- Construction of the hexahydroquinoline core through cycloaddition or cyclization reactions.
- Coupling of the different moieties under specific conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Scaling up the reaction conditions.
- Utilizing continuous flow reactors for better control over reaction parameters.
- Implementing purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form different derivatives.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: Halogen atoms like chlorine can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
Medicine
The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Core Structural Similarities
All analogues share the 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate backbone. Variations occur at two critical positions:
Substituent at position 4 (chromene or aryl group).
Ester group at position 3 (alkyl, cyclohexyl, or oxolan-2-yl methyl).
Substituent Variations at Position 4
Ester Group Variations at Position 3
Research Findings and Implications
- Solubility : The (oxolan-2-yl)methyl ester in the target compound likely improves aqueous solubility compared to methyl/ethyl esters, critical for bioavailability in drug design .
- Stability: Chlorine in the chromene moiety may enhance oxidative stability relative to methoxy or amino groups .
- Functionalization Potential: The dimethylamino group in allows for pH-dependent protonation, whereas the target compound’s chromene offers sites for electrophilic substitution.
Biological Activity
The compound (OXOLAN-2-YL)METHYL 4-(6-CHLORO-4-OXO-4H-CHROMEN-3-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements of chromene and hexahydroquinoline. Its molecular formula is C₁₉H₁₈ClN₁O₄, with a molecular weight of approximately 363.80 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Antioxidant Activity
Research indicates that derivatives of chromenone compounds exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Cholinesterases : Compounds similar to the target have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Cyclooxygenase (COX) : Some derivatives have demonstrated inhibition of COX enzymes, which are involved in inflammatory processes. This suggests potential anti-inflammatory applications .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For instance:
- MCF-7 Cell Line : Certain derivatives exhibited IC₅₀ values indicating effective cytotoxicity against breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
-
Case Study on Chromenone Derivatives :
A study evaluated various chromenone derivatives for their biological activities against cholinesterases and COX enzymes. The results indicated that specific substitutions on the chromene ring significantly enhanced enzyme inhibition and antioxidant activity . -
Cytotoxicity in Cancer Research :
A series of experiments tested the cytotoxic effects of related compounds on different cancer cell lines. Results showed that modifications in the chemical structure could lead to increased potency against specific cancer types, emphasizing the importance of structural diversity in drug design .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : In silico studies suggest that this compound can form hydrogen bonds with active site residues of target enzymes, enhancing binding affinity and specificity.
Data Summary Table
Q & A
Q. What are common synthetic pathways for hexahydroquinoline derivatives with chromen substituents?
The synthesis of structurally related hexahydroquinolines typically involves imine formation followed by cyclization. For example, reacting a substituted benzaldehyde (e.g., 2,4-dichlorobenzaldehyde) with an amine under acid catalysis forms an imine intermediate, which undergoes cyclization with a cyclohexanone derivative to yield the hexahydroquinoline core. Reaction progress is monitored using TLC or HPLC to ensure purity . Modifications, such as introducing the chromen moiety, may involve post-cyclization coupling or oxidation steps.
Q. How can researchers characterize the solubility and stability of this compound?
Solubility can be assessed in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) via gravimetric or spectrophotometric methods. Stability studies should include pH-dependent degradation assays (e.g., incubating in buffers from pH 1–12) and thermal analysis (TGA/DSC). For molarity calculations, use the molecular formula (C₂₃H₂₃ClN₂O₆) and molecular weight (482.89 g/mol) to prepare stock solutions, ensuring inert atmospheres to prevent oxidation .
Q. What safety protocols are critical when handling this compound?
Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles are mandatory. Work under fume hoods to avoid inhalation of vapors. In case of skin contact, rinse immediately with water for 15 minutes. Store in sealed containers in dry, ventilated areas, away from ignition sources. Emergency procedures (e.g., eyewash stations) must be accessible .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
If X-ray crystallography reveals discrepancies (e.g., bond lengths or angles deviating from expected values), validate via complementary techniques:
- DFT calculations to compare theoretical and experimental geometries.
- Solid-state NMR to probe local electronic environments.
- Hirshfeld surface analysis to assess intermolecular interactions influencing packing . For example, crystal data (e.g., monoclinic system with β = 100.4°) from related compounds highlight the need for rigorous refinement protocols .
Q. What strategies optimize the compound’s bioactivity while minimizing toxicity?
- Structure-activity relationship (SAR) studies : Modify substituents on the chromen (e.g., replacing Cl with F) or oxolane groups to enhance target binding.
- In silico docking : Screen against biological targets (e.g., kinases) to predict affinity.
- Orthogonal assays : Use cytotoxicity assays (MTT) alongside functional readouts (e.g., enzyme inhibition) to balance potency and safety .
Q. How can conflicting biological activity data be reconciled?
Contradictory results (e.g., variable IC₅₀ values across studies) may arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Mitigate by:
- Purity validation : HPLC-MS (>95% purity) to exclude confounding byproducts.
- Standardized protocols : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) under controlled oxygen levels (normoxia vs. hypoxia) .
Q. What advanced techniques elucidate the compound’s metabolic pathways?
- LC-HRMS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
- Isotopic labeling (e.g., ¹⁴C at the oxolane methyl group) to track biotransformation in hepatocyte models.
- CYP450 inhibition assays to assess drug-drug interaction risks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
